N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine typically involves the reaction of 5-methyl-1,2,4-oxadiazole with pyridine derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction proceeds through a cyclization process, forming the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of high-energy materials and energetic salts, which have applications in propellants and explosives.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression, such as tyrosine kinases or caspases . The oxadiazole ring structure allows for hydrogen bonding and electrostatic interactions with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring structure and exhibits similar energetic properties.
N-methyl-5-(5-(2S)-1-(4-nitrophenyl)methyl)pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine:
Uniqueness
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)cyclopropanamine is unique due to its specific combination of the oxadiazole ring with a pyridine moiety and a cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethyl]cyclopropanamine |
InChI |
InChI=1S/C12H14N4O/c1-8-14-12(16-17-8)11(15-10-2-3-10)9-4-6-13-7-5-9/h4-7,10-11,15H,2-3H2,1H3 |
InChI Key |
DYVSTWFYICUSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=NC=C2)NC3CC3 |
Origin of Product |
United States |
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